molecular formula C8H4BrNO3 B11778670 2-Bromobenzo[d]oxazole-5-carboxylic acid

2-Bromobenzo[d]oxazole-5-carboxylic acid

Cat. No.: B11778670
M. Wt: 242.03 g/mol
InChI Key: YMSPOMCYELEKDX-UHFFFAOYSA-N
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Description

2-Bromobenzo[d]oxazole-5-carboxylic acid is a heterocyclic compound that features a benzoxazole ring substituted with a bromine atom at the 2-position and a carboxylic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromobenzo[d]oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the bromination of benzo[d]oxazole derivatives followed by carboxylation. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and carboxylation reagents like carbon dioxide under basic conditions .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: 2-Bromobenzo[d]oxazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted benzoxazole derivatives, while oxidation and reduction reactions can modify the functional groups present on the molecule .

Mechanism of Action

The mechanism of action of 2-Bromobenzo[d]oxazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, influencing their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 2-Chlorobenzo[d]oxazole-5-carboxylic acid
  • 2-Fluorobenzo[d]oxazole-5-carboxylic acid
  • 2-Iodobenzo[d]oxazole-5-carboxylic acid

Comparison: 2-Bromobenzo[d]oxazole-5-carboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with other molecules. Compared to its chloro, fluoro, and iodo counterparts, the bromine atom provides a balance between reactivity and stability, making it a versatile compound for various applications .

Properties

Molecular Formula

C8H4BrNO3

Molecular Weight

242.03 g/mol

IUPAC Name

2-bromo-1,3-benzoxazole-5-carboxylic acid

InChI

InChI=1S/C8H4BrNO3/c9-8-10-5-3-4(7(11)12)1-2-6(5)13-8/h1-3H,(H,11,12)

InChI Key

YMSPOMCYELEKDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)N=C(O2)Br

Origin of Product

United States

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